Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester
Description
Properties
CAS No. |
51947-52-5 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 2-amino-5-[(4-aminophenyl)methyl]benzoate |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)13-9-11(4-7-14(13)17)8-10-2-5-12(16)6-3-10/h2-7,9H,8,16-17H2,1H3 |
InChI Key |
QEJNFWVQDMOATI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Nitro and Cyano Groups
A key step is the reduction of nitro and cyano groups on benzoic acid methyl ester derivatives to the corresponding amino groups. One patented method describes the use of 2-nitro-4-cyano-benzoic acid methyl ester as the starting material, which undergoes catalytic hydrogenation in dilute hydrochloric acid with a 5% palladium on carbon (Pd/C) catalyst under mild conditions:
| Parameter | Condition/Value |
|---|---|
| Catalyst | 5% Pd/C |
| Catalyst to substrate ratio | 0.01–0.07 (weight ratio) |
| Solvent | Dilute hydrochloric acid (0.5–5%) |
| Substrate to acid ratio | 15–18:1 (weight ratio) |
| Temperature | 20–40 °C |
| Pressure | 0.5–2 MPa (hydrogen gas) |
| Reaction time | Until substrate <0.1% (approx. 0.5 h after pressure stabilization) |
| Post-treatment | Filtration to recover catalyst, spin-drying at 50–70 °C under vacuum 20–40 mmHg |
This method yields the amino methyl ester hydrochloride with HPLC purity >98%, allowing catalyst recovery and reuse, which reduces environmental impact and production costs. The process is suitable for large-scale industrial production due to its clean and efficient nature.
Esterification of 4-(Aminomethyl)benzoic Acid
Another crucial step is the preparation of methyl esters from amino-substituted benzoic acids. A well-documented process involves esterifying 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid:
| Parameter | Condition/Value |
|---|---|
| Starting material | 4-(Aminomethyl)benzoic acid |
| Esterification agent | Methanol + HCl |
| Reaction temperature | Reflux (methanol boiling point) |
| Post-reaction cooling | −15 to +10 °C, preferably +5 to +10 °C |
| pH adjustment | pH 4 to 9 via addition of aqueous base (e.g., KOH or NaOH 4–6%) |
| Extraction solvent | Typically toluene or aromatic hydrocarbons |
| Yield | >85%, preferably >88% |
This process avoids intermediate isolation of the hydrochloride salt, thus simplifying the workflow. The controlled pH and temperature during workup suppress undesired hydrolysis of the methyl ester, ensuring high yield and purity. The method is economically viable and ecologically favorable for industrial applications.
Solid-Phase Synthesis of Related Aminophenyl Derivatives
For derivatives involving 2-(aminophenyl)benzothiazole scaffolds, solid-phase synthesis techniques have been developed, which may be adapted for related amino-substituted benzoic acid esters:
- Cyclization of nitro-substituted thiobenzanilides to form benzothiazole rings.
- Use of mild trifluoroacetic acid (TFA) solutions with triethylsilane (TES) for cleavage and cyclization.
- Employing dithiothreitol (DTT) as a reducing agent to prevent disulfide formation.
- High chiral purity achieved via 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl protection strategies.
While these methods focus on benzothiazole derivatives, the principles of selective functional group manipulation and mild deprotection conditions are relevant for complex amino-substituted aromatic esters.
Comparative Summary of Preparation Methods
| Method Aspect | Catalytic Hydrogenation of Nitro/Cyano (Patent CN106565509A) | Esterification of Aminomethylbenzoic Acid (Patent US20070149802A1) | Solid-Phase Synthesis of Aminophenyl Derivatives (PMC10385376) |
|---|---|---|---|
| Starting Material | 2-nitro-4-cyano-benzoic acid methyl ester | 4-(Aminomethyl)benzoic acid | Nitro-substituted thiobenzanilides |
| Key Reaction | Catalytic hydrogenation (5% Pd/C, H2, dilute HCl) | Esterification with methanol and HCl | Cyclization with TFA/TES and DTT |
| Reaction Conditions | 20–40 °C, 0.5–2 MPa, 0.5 h reaction time | Reflux methanol, pH 4–9 workup, cooling to 5–10 °C | Room temperature, 1–3 h cleavage and cyclization |
| Product Purity | >98% HPLC | >85–88% yield methyl ester | High chiral purity amino acid/peptide derivatives |
| Catalyst Recovery | Yes, catalyst filtered and reused | Not applicable | Not applicable |
| Industrial Suitability | High, environmentally friendly, cost-effective | High, avoids intermediate isolation, mild conditions | Suitable for specialized peptide synthesis |
Detailed Research Findings and Notes
- The catalytic hydrogenation method ensures simultaneous reduction of nitro and cyano groups, streamlining synthesis and reducing steps.
- The use of dilute hydrochloric acid as solvent assists in solubilizing reactants and stabilizing intermediates.
- Catalyst loading and reaction parameters are optimized to balance conversion rate and catalyst longevity.
- Esterification under acidic methanol reflux is a classical method but requires careful pH and temperature control to prevent ester hydrolysis.
- Solid-phase synthesis methods allow for the incorporation of complex amino acid derivatives with high stereochemical integrity, important for pharmaceutical applications.
- The combination of these methods can be tailored depending on the desired substitution pattern and scale of synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-aminophenyl)methyl]anthranilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Methyl 5-[(4-aminophenyl)methyl]anthranilate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-[(4-aminophenyl)methyl]anthranilate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A benzoic acid derivative with a methyl ester at the carboxylic acid position.
- Substituents include: 2-amino group (ortho to the ester). 5-[(4-aminophenyl)methyl] (a benzyl group para-substituted with an amino group).
Analytical Methods :
- HPLC Analysis : Separated using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid (formic acid for MS compatibility) .
- Mass Spectrometry : Compatible due to the absence of phosphoric acid in MS-friendly protocols .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural and Physicochemical Differences
*Estimated based on trifluoromethyl’s hydrophobicity.
Key Observations:
Amino Group Positioning: The target compound’s 2-amino group and 5-benzyl-4-amino substituent distinguish it from simpler analogues like Methyl 4-Amino-3-Methylbenzoate (single amino group) . Diethyl 5,5'-Methylenedianthranilate shares a methylene bridge but lacks the benzyl-linked amino group .
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in Methyl 2-Amino-5-(Trifluoromethyl)Benzoate increases LogP (lipophilicity) and alters reactivity compared to the target’s electron-donating amino groups .
Ester Group Variations :
Shared Methodology :
- Nitro Reduction: Most amino benzoates are synthesized via reduction of nitro precursors (e.g., using Fe/AcOH or catalytic hydrogenation) .
- Esterification : Sulfuric acid catalyzes ester formation from carboxylic acids and alcohols .
Biological Activity
Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester, also known as methyl 2-amino-5-[(4-aminobenzyl)]benzoate, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields.
- CAS Number : 51947-52-5
- Molecular Formula : C15H16N2O2
- Molecular Weight : 256.305 g/mol
- LogP : 2.78
- InChI Key : QEJNFWVQDMOATI-UHFFFAOYSA-N
The structure of this compound features a benzoic acid core with an amino group and a phenylmethyl substituent, which contributes to its biological activities.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that certain benzoylthiourea derivatives possess antibacterial activities against various strains of bacteria. This suggests that the presence of the benzoic acid moiety enhances the compound's ability to inhibit bacterial growth .
Enzymatic Activity
The compound has been studied for its role in enzymatic reactions, particularly in the anaerobic degradation of related compounds like 2-aminobenzoic acid. In a denitrifying Pseudomonas sp., enzymes such as 2-aminobenzoate-CoA ligase and 2-aminobenzoyl-CoA reductase are involved in transforming substrates into useful metabolic products . This indicates potential for biotechnological applications in bioremediation or metabolic engineering.
Case Studies
-
Antibacterial Activity Assessment :
A study evaluated the antibacterial efficacy of various benzoic acid derivatives, including methyl 2-amino-5-[(4-aminophenyl)methyl]benzoate. The results indicated that these compounds displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents . -
Enzymatic Pathway Exploration :
Research focused on the anaerobic degradation pathways of 2-aminobenzoic acid revealed that specific enzymes were induced under anaerobic conditions. These findings suggest that benzoic acid derivatives could be harnessed for developing enzymatic assays or biocatalysts in industrial applications .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 51947-52-5 |
| Molecular Formula | C15H16N2O2 |
| Molecular Weight | 256.305 g/mol |
| LogP | 2.78 |
| Antimicrobial Activity | Effective against various bacteria |
| Enzyme | Function | Source Organism |
|---|---|---|
| 2-Aminobenzoate-CoA ligase | Converts 2-aminobenzoate to CoA | Pseudomonas sp. |
| 2-Aminobenzoyl-CoA reductase | Reduces CoA derivative | Pseudomonas sp. |
Q & A
Q. What synthetic methodologies are recommended for preparing benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester?
- Methodological Answer : The compound can be synthesized via a multi-step route: (1) Esterification : Start with 2-amino-5-bromobenzoic acid (CAS 3816-62-4) and perform methyl esterification using methanol and a catalytic acid (e.g., H₂SO₄) . (2) Benzylation : Introduce the 4-aminobenzyl group via Ullmann coupling or Buchwald-Hartwig amination, using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in the presence of a base (e.g., Cs₂CO₃) . (3) Protection/Deprotection : Protect the amino groups with tert-butoxycarbonyl (Boc) during synthesis to prevent side reactions, followed by deprotection with trifluoroacetic acid (TFA) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of: (1) NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm for aminobenzyl groups) . (2) Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ≈ 287.13 g/mol) . (3) Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the aromatic amine groups .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methyl ester .
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : (1) DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute Fukui indices, identifying electrophilic sites (e.g., para positions on the benzyl group) . (2) Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to predict activation energies for SNAr reactions . (3) Validation : Compare predicted intermediates with experimental LC-MS data .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : (1) Isomer Discrimination : Use 2D NMR (COSY, NOESY) to distinguish regioisomers (e.g., ortho vs. para substitution) . (2) Dynamic Effects : Analyze variable-temperature NMR to detect conformational changes affecting chemical shifts . (3) X-ray Crystallography : Resolve ambiguous structures by growing single crystals (solvent: DMSO/water) .
Q. How does this compound interact with biological targets (e.g., enzymes or DNA) in mechanistic studies?
- Methodological Answer : (1) Fluorescence Quenching : Titrate the compound into a DNA solution (e.g., calf thymus DNA) and measure changes in ethidium bromide fluorescence to assess intercalation . (2) Enzyme Inhibition : Perform kinetic assays (e.g., Michaelis-Menten plots) with cytochrome P450 isoforms to evaluate inhibitory potency (IC₅₀) . (3) Molecular Docking : Use AutoDock Vina to simulate binding poses in protein active sites (PDB ID: 1TQN) .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer : (1) Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for large batches . (2) Yield Optimization : Use flow chemistry to improve heat/mass transfer during benzylation (reported yields: 60–75%) . (3) Byproduct Management : Identify and quantify impurities (e.g., de-esterified byproducts) via LC-MS and adjust reaction stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
